molecular formula C13H26N4 B11748236 [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11748236
M. Wt: 238.37 g/mol
InChI Key: CXEAHVRXXMIKED-UHFFFAOYSA-N
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Description

[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a diethylaminoethyl group and a propyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole with diethylaminoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminoethyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially altering the pyrazole ring or the diethylaminoethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(dimethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with dimethylamino group instead of diethylamino.

    [2-(diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a methyl-substituted pyrazole ring.

Uniqueness

[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of the diethylaminoethyl group and the propyl-substituted pyrazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H26N4

Molecular Weight

238.37 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-propylpyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C13H26N4/c1-4-8-17-12-13(11-15-17)10-14-7-9-16(5-2)6-3/h11-12,14H,4-10H2,1-3H3

InChI Key

CXEAHVRXXMIKED-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCCN(CC)CC

Origin of Product

United States

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